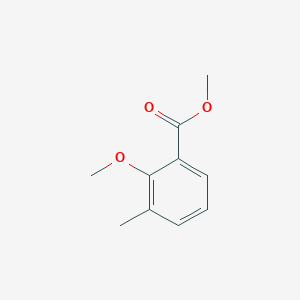

Methyl 2-methoxy-3-methylbenzoate

Descripción

Contextualization within Benzoate (B1203000) Ester Chemistry

Benzoate esters are a class of organic compounds derived from the esterification of benzoic acid and its derivatives. hmdb.ca They are characterized by a carboxylate group attached to a benzene (B151609) ring. This core structure is found in numerous natural and synthetic molecules. Methyl 2-methoxy-3-methylbenzoate is specifically a methyl ester of 2-methoxy-3-methylbenzoic acid. chemicalbook.com Its structure is defined by a benzene ring substituted with a methyl ester group (-COOCH₃), a methoxy (B1213986) group (-OCH₃) at the ortho position (carbon 2), and a methyl group (-CH₃) at the meta position (carbon 3).

The properties and reactivity of benzoate esters are significantly influenced by the nature and position of substituents on the aromatic ring. In the case of this compound, the electron-donating methoxy and methyl groups affect the electron density of the benzene ring and the reactivity of the ester functional group.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 52239-62-0 chemicalbook.comepa.gov |

| Molecular Formula | C₁₀H₁₂O₃ chemspider.comcenmed.com |

| Molecular Weight | 180.2 g/mol cenmed.com |

| Isomeric SMILES | CC1=C(C(=CC=C1)C(=O)OC)OC cenmed.com |

| Purity | ≥95% cenmed.com |

The direct precursor to this ester is 2-methoxy-3-methylbenzoic acid, a white crystalline solid. The synthesis of the ester typically involves the esterification of this carboxylic acid.

Table 2: Properties of the Precursor, 2-Methoxy-3-methylbenzoic acid

| Property | Value |

|---|---|

| CAS Number | 26507-91-5 sigmaaldrich.com |

| Molecular Formula | C₉H₁₀O₃ chemicalbook.com |

| Molecular Weight | 166.17 g/mol chemicalbook.com |

| Appearance | White to off-white crystalline powder |

| Melting Point | 83-83.6 °C |

| Solubility | Low solubility in water; high solubility in polar organic solvents like methanol. |

Significance in Advanced Organic Synthesis and Medicinal Chemistry Research

The true significance of this compound in research is best understood by examining the importance of its structural components and related isomers in the fields of advanced organic synthesis and medicinal chemistry. Substituted benzoic acids and their esters are fundamental building blocks for more complex molecules.

A key application highlighting the importance of this substitution pattern is found in asymmetric synthesis. The isomeric compound, 3-methoxy-2-methylbenzoic acid, is utilized as a precursor for Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts. chemicalbook.com These catalysts are pivotal for the asymmetric reduction of prochiral ketones, a critical process for producing single-enantiomer compounds required in the pharmaceutical industry. chemicalbook.com The specific substitution pattern is crucial for the catalyst's effectiveness in achieving high enantioselectivity.

Furthermore, the 2-methyl-3-methoxybenzoic acid structural motif is a key intermediate in the synthesis of methoxyfenozide, an insecticide that functions as an insect growth regulator. google.com This demonstrates the utility of this chemical framework in developing agrochemicals that are effective and can possess favorable safety profiles. google.com

Research has also shown that related substituted benzoate esters possess notable biological activities. For instance, various isomers of methyl hydroxy-methoxybenzoates have been synthesized and tested for their antifeedant effects against the pine weevil, a major pest in forestry. Specifically, Methyl 2-hydroxy-3-methoxybenzoate, a close structural relative, showed significant antifeedant activity, suggesting potential applications in crop protection. Such compounds are often used as important intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. fishersci.ca

The availability of this compound as a research chemical and a pharmaceutical analytical impurity standard indicates its role in the development and quality control of new pharmaceutical agents. sigmaaldrich.com Therefore, while it may primarily serve as a specialized building block, its structural framework is of significant interest to researchers exploring new synthetic methodologies and developing novel, biologically active molecules for medicine and agriculture.

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2-methoxy-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-5-4-6-8(9(7)12-2)10(11)13-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWWCQWYKUZAHLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50530307 | |

| Record name | Methyl 2-methoxy-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50530307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52239-62-0 | |

| Record name | Methyl 2-methoxy-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50530307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of Methyl 2 Methoxy 3 Methylbenzoate

Esterification Approaches for Methyl 2-methoxy-3-methylbenzoate Synthesis

Catalytic Esterification Strategies

Acid-catalyzed esterification is a widely employed technique for the synthesis of benzoate (B1203000) esters. Strong acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are commonly used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.

In the pursuit of more environmentally benign and reusable catalysts, solid acid catalysts have emerged as a promising alternative. mdpi.com Modified montmorillonite (B579905) K10 clay, activated with orthophosphoric acid, has demonstrated high efficiency in the esterification of substituted benzoic acids with alcohols under solvent-free conditions. ijstr.org Another notable solid acid catalyst is a zirconium-titanium mixed metal oxide, which has shown excellent activity in catalyzing the esterification of various benzoic acids with methanol. mdpi.com The use of these heterogeneous catalysts simplifies product purification and catalyst recovery, aligning with the principles of green chemistry. mdpi.comijstr.org

| Catalyst Type | Catalyst Example | Reaction Conditions | Yield | Reference |

| Strong Acid | Sulfuric Acid (H₂SO₄) | Reflux with methanol | High | |

| Solid Acid | Phosphoric acid modified Montmorillonite K10 | Solvent-free, reflux | High | ijstr.org |

| Solid Acid | Zirconium-Titanium oxide | Strong reflux with methanol | High | mdpi.com |

Optimization of Reaction Conditions for Yield and Regioselectivity

The optimization of reaction parameters is crucial for maximizing the yield and, when applicable, the regioselectivity of esterification reactions. Key variables include temperature, catalyst loading, and the molar ratio of reactants. researchgate.netangolaonline.net For instance, in solid acid-catalyzed esterifications, an optimal temperature and catalyst amount can significantly enhance reaction rates and conversions. mdpi.comijstr.org The removal of water, a byproduct of the reaction, is also critical to shift the equilibrium towards the product side and improve the yield. This is often achieved by using a Dean-Stark apparatus or by using one of the reactants, such as methanol, in large excess to act as both a reactant and a dehydrating agent. mdpi.com

In cases where a molecule contains multiple hydroxyl groups, achieving regioselective esterification can be challenging. One strategy involves the use of protecting groups to block more reactive hydroxyls, allowing for the selective esterification of the desired group. For example, in the synthesis of certain methyl hydroxy-methoxybenzoates, a pivaloyl group was used to selectively protect a less-hindered hydroxyl group, enabling subsequent O-methylation and deprotection to yield the desired isomer.

O-Alkylation Reactions in the Preparation of Methoxy-Substituted Benzoate Esters

O-alkylation is a key transformation in the synthesis of methoxy-substituted benzoate esters, including the target molecule. This reaction involves the introduction of a methyl group onto a hydroxyl substituent on the benzene (B151609) ring. A common method for O-alkylation is the Williamson ether synthesis, where a phenoxide ion reacts with a methylating agent like methyl iodide or dimethyl sulfate (B86663). The reaction is typically carried out in the presence of a base, such as potassium carbonate, which deprotonates the hydroxyl group to form the more nucleophilic phenoxide.

The regioselectivity of O-alkylation can be influenced by steric hindrance and the electronic properties of the substituents on the aromatic ring. nih.gov In some cases, direct alkylation may overwhelmingly favor the formation of one isomer due to these factors. nih.gov

Regioselective Functionalization and Derivatization

The synthesis of this compound can also be approached through the functionalization and derivatization of simpler, more readily available starting materials. This often involves a sequence of reactions to introduce the desired substituents at specific positions on the benzene ring.

Nitration of Methyl 3-methylbenzoate (B1238549) to Methyl 3-methyl-2-nitrobenzoate as a Key Precursor Synthesis

A crucial step in an alternative synthesis of the target molecule involves the nitration of methyl 3-methylbenzoate. This electrophilic aromatic substitution reaction introduces a nitro group onto the aromatic ring, which can later be converted to a methoxy (B1213986) group. The nitration of methyl 3-methylbenzoate typically yields a mixture of isomers, with methyl 3-methyl-2-nitrobenzoate being a key intermediate. google.com

The reaction is commonly carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid. rsc.orgsavemyexams.com However, alternative methods have been developed to improve selectivity and reduce the environmental impact. One such method employs a mixture of acetic anhydride (B1165640) and nitric acid, which has been shown to improve the selectivity for the desired 2-nitro isomer and offers a cleaner reaction profile. google.com

| Nitrating Agent | Catalyst/Solvent | Product Ratio (2-nitro:4-nitro) | Reference |

| Nitric Acid/Sulfuric Acid | - | Varies | rsc.orgsavemyexams.com |

| Nitric Acid/Acetic Anhydride | - | ~66:34 to 75:25 | google.com |

The resulting methyl 3-methyl-2-nitrobenzoate can then be subjected to further transformations, such as reduction of the nitro group to an amino group, followed by diazotization and methoxylation, to ultimately yield this compound. google.com

Halogenation and Subsequent Cross-Coupling Reactions (e.g., Stille Cross-Coupling)

Halogenation of the aromatic ring provides a versatile handle for the introduction of various functional groups through cross-coupling reactions. For instance, the bromination of a methyl benzoate derivative can be achieved using bromine in the presence of a Lewis acid catalyst like iron(III) bromide. libretexts.org This can introduce a bromine atom at a specific position, which can then participate in palladium-catalyzed cross-coupling reactions.

The Stille cross-coupling reaction, which couples an organotin compound with an organic halide, is a powerful tool for forming carbon-carbon bonds. libretexts.orgwikipedia.org For example, a brominated methyl benzoate derivative could be coupled with an appropriate organostannane reagent in the presence of a palladium catalyst to introduce a methyl group or another desired substituent. organic-chemistry.org The reaction is known for its tolerance of a wide range of functional groups. youtube.com Additives like copper(I) salts can enhance the reaction rate. youtube.com

Mechanistic Investigations of Ester Formation and Transformation

The formation of the ester group in molecules like this compound and its subsequent transformations are governed by fundamental reaction mechanisms. Understanding these pathways, particularly through computational and catalytic studies, provides insight into reaction efficiency and potential synthetic routes.

Computational chemistry, utilizing density functional theory (DFT) and ab initio methods, has become a powerful tool for elucidating the complex mechanisms of chemical reactions. Studies on the aminolysis of methyl benzoate, a core structure related to the target compound, have provided detailed insights into the transformation of the ester functional group.

The reaction between methyl benzoate and ammonia (B1221849) has been examined to determine the most likely mechanistic pathways. Theoretical calculations have evaluated both concerted and stepwise mechanisms. In a concerted mechanism, the carbon-nitrogen bond forms simultaneously with the carbon-oxygen bond cleavage in a single transition state. In a stepwise mechanism, the reaction proceeds through a distinct tetrahedral intermediate.

Computational results indicate that for the uncatalyzed reaction, the concerted and neutral stepwise pathways have similar activation energies. However, the presence of a second ammonia molecule, acting as a general base catalyst, significantly alters the energy landscape. The catalyzed process shows considerable energy savings, with the general-base-catalyzed neutral stepwise mechanism being the most favorable pathway. The catalytic role of the additional ammonia molecule is to facilitate the necessary proton-transfer processes during the reaction.

Comparative studies between the aminolysis of methyl benzoate and methyl formate (B1220265) (a simpler, aliphatic ester) show that the reaction is more favorable for the aliphatic ester. This difference in reactivity is attributed to the electrostatic potential values at the atoms within the ester functionality.

| Reaction Studied | Key Mechanistic Findings | Computational Methods | Reference |

|---|---|---|---|

| Aminolysis of Methyl Benzoate with Ammonia | Concerted and stepwise mechanisms have similar activation energies in uncatalyzed reactions. | Density Functional Theory (DFT), Ab initio methods | |

| General Base Catalysis in Aminolysis | A second ammonia molecule acts as a catalyst, lowering the activation energy significantly by facilitating proton transfer. The stepwise mechanism becomes more favorable. | DFT, Ab initio methods | |

| Aminolysis of Methyl Formate with Ammonia | The stepwise mechanism is distinctly favored in the catalyzed reaction. Transition states are 10-17 kcal/mol lower than in the uncatalyzed process. | QCISD/6-31(d,p), B3LYP/6-31G(d) |

Esterification, the formation of an ester from a carboxylic acid and an alcohol, is a reversible reaction that is typically accelerated by an acid catalyst. The catalyst's primary role is to facilitate proton transfer, which is crucial for activating the substrates.

The widely accepted mechanism for acid-catalyzed esterification, known as the Fischer esterification, involves several key proton transfer steps:

Protonation of the Carbonyl Oxygen : The reaction begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack : The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Intramolecular Proton Transfer : A proton is transferred from the newly added hydroxyl group (from the alcohol) to one of the original hydroxyl groups of the carboxylic acid. This converts the hydroxyl group into a good leaving group (water).

Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group, which is now part of a protonated ester.

Deprotonation : The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

This sequence highlights that catalysis is central to overcoming the activation barriers associated with forming and breaking bonds by providing a lower-energy pathway through strategic proton transfers. Advanced catalytic systems, such as proton-gradient-transfer acid complexes (PGTACs), have been developed to enhance efficiency. These catalysts can combine the high activity of strong acids with the benefits of phase separation for easier recovery.

| Step | Description | Role of Proton Transfer | Reference |

|---|---|---|---|

| 1 | Protonation of Carboxylic Acid | Activates the carbonyl carbon for nucleophilic attack. | |

| 2 | Nucleophilic Attack by Alcohol | Forms a tetrahedral intermediate. | |

| 3 | Proton Transfer | Converts a hydroxyl group into a good leaving group (H₂O). | |

| 4 | Elimination of Water | Forms a protonated ester. | |

| 5 | Deprotonation | Yields the final ester and regenerates the acid catalyst. |

Emerging Synthetic Approaches for Aromatic Methylation (e.g., Methyl-Containing Peroxides)

The introduction of methyl groups onto aromatic rings is a fundamental transformation in organic synthesis. While traditional methods exist, there is ongoing research into novel and more direct approaches. One such emerging area is the use of methyl-containing peroxides as methylating agents.

Historically, the synthesis of methyl esters has been achieved through methods like Fischer esterification or by using reagents like thionyl chloride with methanol. However, direct methylation using peroxides offers an alternative pathway. Research has demonstrated that peroxides such as dicumyl peroxide (DCP) and tert-butyl hydroperoxide (TBHP) can serve as effective sources of methyl radicals for C-H methylation reactions.

These reactions are often facilitated by a metal catalyst, such as nickel or copper. For instance, the direct methylation of ortho C-H bonds in aromatic amides has been successfully achieved using dicumyl peroxide with a nickel catalyst. Similarly, copper-catalyzed N-methylation of various substrates using peroxides has also been reported.

A notable application is the direct methylation of carboxylic acids to form methyl esters using peroxides, providing another synthetic option alongside classical esterification methods. Furthermore, metal-free approaches have been developed, such as the direct N-methylation of aryl tetrazoles using TBHP catalyzed by Bu₄NI. These methods represent a novel and effective strategy for introducing methyl groups under potentially milder or more selective conditions than traditional techniques.

| Methylating Agent | Substrate Type | Catalyst | Key Feature | Reference |

|---|---|---|---|---|

| Dicumyl Peroxide (DCP) | Aromatic Amides (ortho C-H) | Nickel complex | Direct C-H methylation with high selectivity for the less hindered position. | |

| Dicumyl Peroxide (DCP) | Phosphonamides and Phosphinamides | Copper | A novel and effective method for N-methylation of these compounds. | |

| tert-Butyl hydroperoxide (TBHP) | Aryl Tetrazoles | Bu₄NI (metal-free) | Demonstrates a metal-free approach to N-methylation using a peroxide. | |

| Peroxides (general) | Carboxylic Acids | Not specified | Provides a direct pathway to methyl esters as an alternative to traditional esterification. |

Advanced Analytical Techniques in the Characterization of Methyl 2 Methoxy 3 Methylbenzoate

Spectroscopic Elucidation of Molecular Structure

Spectroscopy provides fundamental insights into the atomic and molecular composition of a substance. By analyzing the interaction of electromagnetic radiation with the compound, detailed information about its structural formula, functional groups, and molecular weight can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides a detailed map of the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum, the hydrogen atoms of Methyl 2-methoxy-3-methylbenzoate would produce distinct signals based on their chemical environment. The aromatic protons would appear as a complex multiplet in the downfield region. The three methyl groups—the ester methyl, the methoxy (B1213986) methyl, and the ring methyl—would each present as a sharp singlet, with their precise chemical shifts helping to confirm their positions on the molecule.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals each unique carbon atom in the molecule. The carbonyl carbon of the ester functional group is typically the most downfield signal. The aromatic carbons, including the two carbons bonded to oxygen and the carbon bonded to the methyl group, would have distinct chemical shifts. The carbons of the three methyl groups would appear in the upfield region of the spectrum.

| Predicted ¹³C NMR Data for this compound |

| Carbon Atom |

| Carbonyl (C=O) |

| Aromatic C-O |

| Aromatic C-C |

| Aromatic C-H |

| Methoxy (O-CH₃) |

| Ester (CO-O-CH₃) |

| Ring Methyl (Ar-CH₃) |

Mass spectrometry (MS) determines the molecular weight of a compound by ionizing it and measuring its mass-to-charge ratio (m/z). The molecular formula of this compound is C₁₀H₁₂O₃, giving it a monoisotopic mass of approximately 180.079 g/mol . epa.gov The mass spectrum would show a molecular ion peak (M⁺) at this m/z value.

Furthermore, the molecule breaks apart into smaller, charged fragments in a predictable way. This fragmentation pattern serves as a molecular fingerprint. Common fragmentation pathways for esters and ethers include the loss of alkoxy groups. For this compound, significant fragments could arise from the loss of a methoxy radical (•OCH₃) or a methyl radical (•CH₃), leading to prominent peaks in the spectrum that help to verify the structure.

| Mass Spectrometry Data for this compound |

| Property |

| Value |

| Molecular Formula |

| Monoisotopic Mass |

| Key Fragmentation Ions (Predicted) |

Infrared (IR) spectroscopy is used to identify the various functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would display several characteristic absorption bands:

A strong, sharp peak around 1720-1740 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the ester group.

Absorptions in the 1000-1300 cm⁻¹ range due to the C-O stretching vibrations of the ester and the methoxy ether group.

Peaks just above 3000 cm⁻¹ for aromatic C-H stretching and within the 1450-1600 cm⁻¹ region for aromatic C=C bond stretching.

C-H stretching and bending vibrations for the aliphatic methyl groups.

| Characteristic IR Absorption Bands for this compound |

| Vibrational Mode |

| C=O Stretch (Ester) |

| C-O Stretch (Ester, Ether) |

| C=C Stretch (Aromatic) |

| C-H Stretch (Aromatic) |

| C-H Stretch (Aliphatic) |

Chromatographic Methods for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are indispensable for isolating pure this compound and for determining the purity of a sample.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying volatile organic compounds. cmbr-journal.com In this method, the sample is vaporized and passed through a long, thin column. The components separate based on their boiling points and interactions with the column's stationary phase. As each component exits the column, it enters a mass spectrometer, which provides a mass spectrum for definitive identification. cmbr-journal.com GC-MS can be used to detect and quantify this compound in complex mixtures, such as reaction products or environmental samples, with high sensitivity and selectivity. cmbr-journal.com

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that uses a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. For a moderately polar compound like this compound, a reversed-phase HPLC method is typically suitable. sielc.comsielc.com

In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and a solvent like acetonitrile. sielc.comusda.gov The components of the mixture separate based on their relative polarity. HPLC is widely used for the quantitative analysis of components in a mixture and for the purification of compounds. researchgate.net By creating a calibration curve with standards of known concentration, the precise amount of this compound in a sample can be determined. researchgate.net

Theoretical and Computational Chemistry Studies on Methyl 2 Methoxy 3 Methylbenzoate

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

There are no published studies detailing the application of quantum chemical calculations to determine the optimized molecular geometry and electronic structure of Methyl 2-methoxy-3-methylbenzoate.

Density Functional Theory (DFT) Applications (e.g., B3LYP, B3PW91 Methods)

No literature is available that reports the use of DFT methods, such as B3LYP or B3PW91, to model the geometry of this compound. Such studies would typically provide optimized bond lengths, bond angles, and dihedral angles, offering a three-dimensional understanding of the molecule's most stable conformation.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

There is a lack of research on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound. This information is crucial for understanding the compound's kinetic stability and chemical reactivity.

Computational Spectroscopy and Spectral Prediction

No computational studies have been found that predict the spectroscopic characteristics of this compound.

Theoretical 1H-NMR and 13C-NMR Chemical Shift Calculations (e.g., GIAO Method)

There are no available reports on the theoretical calculation of the ¹H-NMR and ¹³C-NMR chemical shifts for this compound using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculations would provide a theoretical spectrum that could be compared with experimental data for structural validation.

Predicted Vibrational Frequencies and Theoretical Infrared Spectra

Information regarding the predicted vibrational frequencies and the theoretical infrared (IR) spectrum of this compound is not present in the scientific literature. Such an analysis would help in assigning specific vibrational modes to the functional groups within the molecule.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

No studies have been published that present a Molecular Electrostatic Potential (MEP) map for this compound. An MEP analysis would visually represent the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites and predicting its reactive behavior.

Simulation of Reaction Mechanisms and Transition States

Computational chemistry offers profound insights into the step-by-step processes of chemical reactions involving this compound. By modeling the interactions between molecules at the atomic level, researchers can map out the most likely pathways for a reaction to proceed, identifying key intermediates and the high-energy transition states that govern the reaction rate.

The aminolysis of esters, a fundamental reaction in organic chemistry, serves as an excellent example of how computational studies can elucidate reaction mechanisms. This reaction involves the nucleophilic attack of an amine on the carbonyl carbon of the ester, leading to the formation of an amide and an alcohol. For this compound, the reaction with an amine (R-NH2) would yield 2-methoxy-3-methylbenzamide (B3058633) and methanol.

Theoretical calculations, often employing Density Functional Theory (DFT), can be used to model the energetic landscape of this transformation. These studies typically investigate two primary mechanistic pathways: a concerted mechanism and a stepwise addition-elimination mechanism.

Concerted Mechanism: In this pathway, the bond formation between the nitrogen of the amine and the carbonyl carbon occurs simultaneously with the cleavage of the bond between the carbonyl carbon and the methoxy (B1213986) group's oxygen. This process proceeds through a single transition state.

Stepwise Addition-Elimination Mechanism: This pathway involves the formation of a tetrahedral intermediate. The first step is the nucleophilic addition of the amine to the carbonyl group, forming a tetrahedral intermediate. This is followed by the elimination of the methoxide (B1231860) group to give the final amide product. This mechanism involves two transition states and one intermediate.

Computational studies on similar ester aminolysis reactions have shown that the energy barriers for both the concerted and stepwise mechanisms can be quite similar. nih.gov However, the presence of a catalyst, such as a second molecule of the amine acting as a general base, can significantly lower the activation energy, typically favoring the stepwise mechanism. nih.gov

To illustrate the kind of data generated from such a computational study, a hypothetical energy profile for the uncatalyzed aminolysis of this compound is presented below. The values are representative and based on general findings for ester aminolysis.

| Species | Relative Energy (kcal/mol) |

| Reactants (ester + amine) | 0.0 |

| Transition State 1 (Stepwise) | +25.0 |

| Tetrahedral Intermediate | +15.0 |

| Transition State 2 (Stepwise) | +28.0 |

| Products (amide + alcohol) | -5.0 |

| Transition State (Concerted) | +27.0 |

This table is illustrative and based on general computational studies of ester aminolysis; specific values for this compound would require a dedicated computational investigation.

Molecular Dynamics Simulations in Complex Systems

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. bohrium.com These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to study conformational changes, diffusion, and interactions within a complex environment, such as a solvent or a biological system. bohrium.comyoutube.com

For a molecule like this compound, MD simulations could be employed to understand its behavior in various solvents. For instance, simulations could reveal how the molecule's conformation changes in a polar versus a non-polar solvent, or how it interacts with water molecules. This information is crucial for predicting its solubility and reactivity in different media.

Furthermore, if this molecule were being investigated for its potential interaction with a biological target, such as an enzyme, MD simulations could be used to model the binding process. These simulations can provide insights into:

The preferred binding orientation of the molecule within the active site of the protein.

The key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the bound complex.

The flexibility of both the molecule and the protein upon binding.

A hypothetical study could involve simulating this compound in a box of water molecules to study its hydration. The simulation would track the positions and velocities of all atoms over a period of nanoseconds. Analysis of the resulting trajectory could yield data such as the radial distribution function, which describes the probability of finding a water molecule at a certain distance from a specific atom in the solute.

| Parameter | Simulated Value (Illustrative) |

| Simulation Time | 100 ns |

| Solvent | Water (TIP3P model) |

| Number of Water Molecules | ~5000 |

| Temperature | 298 K |

| Pressure | 1 atm |

| Average Solute-Water H-Bonds | 2.5 |

This table represents typical parameters and potential outputs for a molecular dynamics simulation and is for illustrative purposes only.

Biological and Pharmacological Research of Methyl 2 Methoxy 3 Methylbenzoate and Its Derivatives

Medicinal Chemistry Research:

The exploration of methyl 2-methoxy-3-methylbenzoate and its related derivatives has unveiled a spectrum of biological activities, positioning these compounds as subjects of significant interest in medicinal chemistry. Researchers have investigated their potential across various therapeutic areas, from oncology to infectious diseases and inflammatory conditions. This article delves into the specific findings related to their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties, as well as their interactions with cellular receptors and potential to counteract mutagenesis.

Anticancer Activity and Associated Molecular Mechanisms

Derivatives of this compound have demonstrated notable potential in the field of oncology. The structural framework of these compounds, particularly the arrangement of methoxy (B1213986) and methyl groups on the benzoic acid core, appears to be crucial for their cytotoxic effects against cancer cells.

One area of investigation has focused on derivatives such as 3-(2-Methoxy-3-methylphenyl)benzoic acid. In vitro studies have shown that these compounds exhibit potent activity against colorectal carcinoma cell lines. Notably, some derivatives displayed half-maximal inhibitory concentration (IC50) values that were lower than 5-fluorouracil (B62378) (5-FU), a commonly used chemotherapeutic agent, suggesting a promising avenue for the development of new anticancer therapies.

Furthermore, the related compound, 2-Methoxy-3-methylbenzoic acid, has been evaluated for its effects on breast cancer cells. Research has indicated that this compound can significantly inhibit the proliferation of MCF-7 human breast adenocarcinoma cells. The underlying molecular mechanism for this activity is reported to involve the activation of caspase pathways, which are critical executioners of apoptosis, or programmed cell death.

The broader class of quinoxaline (B1680401) derivatives, which can be synthesized incorporating benzoate (B1203000) moieties, has also been recognized for its anticancer properties, often acting through mechanisms like the inhibition of tyrosine kinases and the induction of apoptosis. nih.gov Similarly, chalcones, which can feature methoxy-substituted phenyl rings, are known to possess antitumor properties, with the methoxy group often being favorable for this activity. nih.gov

Table 1: Anticancer Activity of Selected Benzoic Acid Derivatives

| Compound/Derivative | Cell Line | IC50 Value | Reference Compound |

|---|---|---|---|

| 3-(2-Methoxy-3-methylphenyl)benzoic acid derivative | Colorectal Carcinoma | < 5-FU | 5-Fluorouracil |

| 2-Methoxy-3-methylbenzoic acid | MCF-7 (Breast Cancer) | Significant Inhibition | Not specified |

This table presents a summary of the reported in vitro anticancer activities. The exact IC50 values for the 3-(2-Methoxy-3-methylphenyl)benzoic acid derivative were not specified but were noted as being lower than the reference.

Antimicrobial and Antibacterial Efficacy Studies

The antimicrobial potential of benzoic acid derivatives has been a subject of extensive research, with studies indicating efficacy against a range of bacterial and fungal pathogens. ijcrt.orgnih.gov The lipophilic nature of these compounds, often enhanced by methyl and methoxy groups, facilitates their interaction with and disruption of microbial cell membranes. evergreensinochem.com

Research into analogs of 3-(2-Methoxy-3-methylphenyl)benzoic acid has revealed significant antibacterial activity against Staphylococcus aureus, a common Gram-positive bacterium responsible for various infections. These analogs have demonstrated a minimum inhibitory concentration (MIC) value of approximately 5.19 µM.

Further studies on other related structures have expanded the understanding of their antimicrobial spectrum. For instance, newly synthesized thioureides of 2-(4-methylphenoxymethyl) benzoic acid were tested against a panel of microbes. These compounds showed notable activity, particularly against planktonic fungal cells, with MIC values ranging from 15.6 µg/mL to 62.5 µg/mL. researchgate.net Their efficacy was also observed against Pseudomonas aeruginosa and various Gram-positive bacteria. researchgate.net

A systematic investigation into methyl benzoate esters with different substituents in the para position provided insights into structure-activity relationships. marmara.edu.tr The study evaluated their efficacy against Staphylococcus aureus and Pseudomonas aeruginosa. Methyl 4-nitrobenzoate (B1230335) and methyl 4-chlorobenzoate, for example, showed significant antibacterial activity. marmara.edu.tr The general mechanism of action for benzoate derivatives involves the disruption of the intracellular pH balance of microorganisms, which interferes with their metabolic processes and inhibits growth. ijcrt.org

Table 2: Antibacterial Activity of Methyl Benzoate Derivatives

| Compound/Derivative Class | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(2-Methoxy-3-methylphenyl)benzoic acid analog | Staphylococcus aureus | ~5.19 µM |

| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Fungal cells | 15.6 - 62.5 µg/mL |

| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Pseudomonas aeruginosa | 31.5 - 250 µg/mL |

| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Gram-positive bacteria | 62.5 - 1000 µg/mL |

| Methyl 4-nitrobenzoate | Staphylococcus aureus, Pseudomonas aeruginosa | High Inhibition |

| Methyl 4-chlorobenzoate | Pseudomonas aeruginosa | High Inhibition (at 4 mg/mL) |

This table summarizes the minimum inhibitory concentrations (MIC) and observed activity of various benzoic acid derivatives against different microbial strains.

Anti-inflammatory Properties and Immune Pathway Modulation

Benzoic acid derivatives have been identified as having significant anti-inflammatory potential, largely attributed to their ability to modulate key pathways in the inflammatory cascade. nih.govresearchgate.netsigmaaldrich.com Inflammation is a critical factor in a host of diseases, and compounds that can temper this response are of great therapeutic interest. nih.gov

A notable example is 2-hydroxy-3-methoxybenzoic acid (ortho-vanillic acid), a derivative of vanillic acid. Studies have shown that this compound can effectively attenuate mast cell-mediated allergic reactions. nih.gov In mouse models of anaphylaxis, oral administration of 2-hydroxy-3-methoxybenzoic acid led to a dose-dependent reduction in allergic responses, including hypothermia and histamine (B1213489) release. nih.gov The mechanism behind this effect involves the suppression of the mast cell-mediated allergic inflammatory response by blocking signaling pathways downstream of the high-affinity IgE receptor (FcεRI). nih.gov Specifically, it was found to suppress the phosphorylation of key signaling proteins like Lyn and Syk, as well as the nuclear translocation of the inflammatory transcription factor, nuclear factor-κB (NF-κB). nih.gov

In a broader context, studies on other natural salicylate (B1505791) derivatives, such as methyl salicylate glycosides isolated from Gaultheria yunnanensis, have also demonstrated anti-inflammatory effects. These compounds were shown to inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6 in lipopolysaccharide (LPS)-induced macrophage cells. nih.gov They also suppressed the accumulation of nitric oxide (NO) and reactive oxygen species (ROS), which are key mediators of inflammation. nih.gov

Enzyme Inhibition Studies (e.g., Secretory Phospholipase A2-II)

The inhibition of enzymes involved in inflammatory pathways is a key strategy for developing anti-inflammatory drugs. Secretory phospholipase A2 (sPLA2) is a critical enzyme that mediates the release of arachidonic acid, a precursor to potent inflammatory mediators like prostaglandins (B1171923) and leukotrienes. researchgate.netnih.gov Consequently, inhibitors of sPLA2 are considered promising therapeutic agents. nih.gov

Research has demonstrated that various benzoic acid derivatives can act as inhibitors of sPLA2. nih.govresearchgate.netsigmaaldrich.com A comparative study investigated the inhibitory capacity of several naturally occurring benzoic acid derivatives, including gallic acid, vanillic acid, syringic acid, and protocatechuic acid, against sPLA2. nih.govresearchgate.net Through a combination of in vitro, biophysical, and in silico studies, it was revealed that these compounds bind to the active site of the enzyme and inhibit its activity at micromolar concentrations. nih.govresearchgate.net The study highlighted that these benzoic acid derivatives could serve as a promising scaffold for designing more effective non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net

Table 3: Inhibitory Activity of Benzoic Acid Derivatives against sPLA2

| Compound | IC50 Value (µM) |

|---|---|

| Gallic Acid (GA) | < 2 µM |

| Protocatechuic Acid (PCA) | < 2 µM |

| Syringic Acid (SA) | < 2 µM |

| Vanillic Acid (VA) | 2 - 3 µM |

| Aspirin (Reference) | 8.742 µM |

This table shows the half-maximal inhibitory concentration (IC50) of selected benzoic acid derivatives against secretory phospholipase A2 (sPLA2), indicating their potential as anti-inflammatory agents. researchgate.net

Receptor Binding Affinity and Ligand Design (e.g., Sphingosine-1-phosphate Receptor 5 Agonism)

The interaction of small molecules with specific cellular receptors is a cornerstone of modern drug discovery. The sphingosine-1-phosphate (S1P) receptors, a family of five G protein-coupled receptors (S1P1-5), are involved in numerous physiological processes and are attractive drug targets. nih.govresearchgate.net S1P5, in particular, is predominantly expressed in the nervous and immune systems and has been implicated in neurodegenerative and autoimmune disorders. nih.govresearchgate.net

The development of selective agonists for these receptors is an active area of research. While direct studies on this compound binding to S1P5 are not prominent in the available literature, the principles of ligand design for this receptor family are well-established. For instance, the discovery of A-971432, a selective S1P5 agonist, demonstrates the feasibility of developing potent and selective small molecules for this target. researchgate.net Such compounds are valuable tools for studying the biological roles of S1P5 and hold potential for treating conditions like Alzheimer's disease or multiple sclerosis. researchgate.net

The design of ligands for S1P receptors often involves creating molecules that can effectively interact with the receptor's binding pocket. Structural studies of S1P5 in complex with ligands have revealed unique binding modes, including the use of allosteric sub-pockets, which can be exploited to achieve receptor subtype selectivity. nih.gov This structural information is crucial for the rational design of new agonists and antagonists. For example, ozanimod (B609803) is a selective modulator for S1P1 and S1P5 receptors. frontiersin.org The development of such selective compounds is critical to avoid off-target effects associated with nonselective S1P receptor modulators. frontiersin.org

Antimutagenic Properties of Related Benzoic Acid Derivatives

In addition to their other biological activities, certain benzoic acid derivatives have been noted for their potential antimutagenic properties. ijcrt.org A mutagen is a physical or chemical agent that permanently alters the genetic material (DNA) of an organism, thus increasing the frequency of mutations. Antimutagenic compounds can counteract these effects and may play a role in cancer prevention.

Comprehensive reviews of benzoic acid and its derivatives have touched upon their various biological features, including antimutagenic effects. ijcrt.org The antioxidant capacity of these compounds is often linked to their antimutagenic potential. Antioxidants can neutralize reactive oxygen species (ROS), which are known to cause DNA damage. Cinnamic acid derivatives, which are structurally related to benzoic acid derivatives, have been shown to be more efficient antioxidants than their benzoic counterparts in some test systems. nih.gov The specific substitutions on the aromatic ring significantly influence this activity. For example, in one study, the antioxidant activity increased in the sequence p-hydroxy < p-hydroxymethoxy < dihydroxy < p-hydroxydimethoxy. nih.gov This suggests that the presence and position of hydroxyl and methoxy groups are key determinants of their protective effects.

Role as Precursors or Building Blocks in Pharmaceutical Synthesis

Currently, there is a lack of specific published research detailing the use of this compound as a direct precursor or building block in pharmaceutical synthesis. The scientific focus has been more on its precursor acid and other isomers.

For instance, the precursor, 2-methoxy-3-methylbenzoic acid , is recognized as a building block in organic synthesis and is investigated for potential biological activities and as a starting material for drug development. One patent highlights that 2-methyl-3-methoxy benzoic acid serves as an intermediate in the synthesis of methoxyfenozide, an insect growth regulator. google.com This indicates a potential pathway for derivatives of the core structure to have biological relevance, though direct evidence for the methyl ester form is not provided.

The synthesis of 2-methoxy-3-methylbenzoic acid itself is well-documented, with methods starting from materials like 2,6-dichlorotoluene (B125461) or through the oxidation of 3-chloro-o-xylene followed by methoxylation. google.comgoogle.com However, the subsequent application of its methyl ester, this compound, in creating pharmacologically active molecules is not specified in the available literature.

Research on related isomers, such as methyl 3-methoxy-2-methylbenzoate and various hydroxy-methoxybenzoates, shows their utility as intermediates for compounds with a range of biological effects, from antifeedants to components of potential pharmaceuticals. mdpi.com This suggests a potential for this compound in similar roles, but specific studies to confirm this are yet to be published.

Agricultural and Environmental Applications:

Detailed research on the agricultural and environmental applications of this compound is not currently available. The extensive body of work on related benzoate compounds, however, provides a context for its potential, yet unproven, properties.

Research on Pest Repellency and Attractant Properties (e.g., Bed Bugs, Moths)

There is no specific research demonstrating the pest repellent or attractant properties of this compound. In contrast, significant research has been conducted on its isomers. For example, methyl 2-methoxybenzoate (B1232891) and methyl 3-methoxybenzoate have been identified as exhibiting strong and long-lasting repellency against both insecticide-susceptible and resistant strains of the common bed bug (Cimex lectularius). nih.gov Furthermore, methyl 2-methoxybenzoate is a component of a "super-blend" of floral volatiles found to be a potent attractant for a wide range of agricultural pest moths from the Noctuidae family. google.com The parent compound, methyl benzoate , is also widely studied and known to act as a repellent, attractant, or toxicant to various insects, including fruit flies, stink bugs, and moths. mdpi.comencyclopedia.pubresearchgate.net

Development of Non-Toxic Pest Control Solutions

Given the absence of data on its efficacy as a repellent or attractant, there is no information on the development of this compound for non-toxic pest control solutions. The development of such solutions is predicated on understanding a compound's specific interactions with target pests. The focus in creating non-toxic, botanical-based pesticides has been on compounds with proven activity, such as other methyl benzoate analogs. nih.govsigmaaldrich.com

Utilization as Floral Chemical Lures in Integrated Pest Management

There are no studies indicating the use of this compound as a floral chemical lure in Integrated Pest Management (IPM) programs. Research into floral lures for IPM has identified other related compounds as effective. For instance, a patented attractant composition for Lepidopteran insects includes methyl-2-methoxybenzoate as a key ingredient alongside phenylacetaldehyde (B1677652) and salicylaldehyde (B1680747) to lure pests like Helicoverpa armigera for monitoring and control. google.com The parent compound, methyl benzoate, is also recognized for its role in attracting orchid bees and is used as bait to study these pollinators. wikipedia.org

Applications in Advanced Organic Synthesis and Materials Science

Role as Chiral Building Blocks in Asymmetric Synthesis

Asymmetric synthesis, which focuses on the selective production of a single enantiomer of a chiral molecule, is fundamental to modern pharmacology and materials science. A prochiral molecule like Methyl 2-methoxy-3-methylbenzoate, upon selective transformation, could theoretically serve as a chiral building block.

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols, often with high levels of stereocontrol. organic-chemistry.orgwikipedia.org This reaction typically employs a chiral oxazaborolidine catalyst in the presence of a borane (B79455) source, such as borane-dimethyl sulfide (B99878) (BMS) or borane-THF. nrochemistry.com The mechanism involves the coordination of the catalyst to the ketone, which directs the hydride delivery from the borane to one face of the carbonyl group, thereby establishing the stereochemistry of the resulting alcohol. nrochemistry.comnih.gov

While the CBS reduction is versatile for a wide range of ketones, there is no specific documentation in scientific literature detailing the enantioselective reduction of a ketone derivative of this compound using this method. The transformation of the ester group in this compound into a prochiral ketone would be a necessary prerequisite for its use in a CBS reduction, and its efficacy as a substrate would depend on the steric and electronic properties of the substituted ring.

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. Chiral building blocks are essential starting materials for the multi-step synthesis of these complex bioactive molecules.

Although substituted benzoates are common precursors in drug synthesis, specific examples detailing the use of this compound as a starting material for the synthesis of enantiomerically pure bioactive compounds are not prominently featured in published research. A retracted paper on the synthesis of Gefitinib, for instance, started from a different isomer, Methyl 3-hydroxy-4-methoxy-benzoate, highlighting the structural specificity required for such syntheses. mdpi.com

Precursor in the Synthesis of Complex Heterocyclic Systems

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are foundational scaffolds in medicinal chemistry. The functional groups on this compound offer potential entry points for the construction of various heterocyclic systems.

Benzoxazoles are a class of heterocyclic compounds that exhibit a wide range of pharmaceutical activities, including antimicrobial, anticancer, and antiprotozoal properties. Common synthetic routes to benzoxazoles involve the condensation and cyclization of 2-aminophenols with various electrophilic partners like aldehydes, carboxylic acids, or their derivatives. nih.gov

A synthetic pathway from this compound to a benzoxazole (B165842) would require significant functional group manipulations. This would likely involve nitration of the aromatic ring, followed by reduction to an amine, and subsequent hydrolysis of the ester to a carboxylic acid and demethylation of the methoxy (B1213986) group to a phenol. This resulting amino-hydroxy-benzoic acid derivative could then potentially undergo intramolecular cyclization. However, no specific, documented synthesis of a benzoxazole using this compound as the starting precursor is currently available in the literature.

Vibralactones are a family of natural products isolated from the basidiomycete Boreostereum vibrans. researchgate.net They possess a distinctive β-lactone structure and have attracted interest due to their biological activities. The total synthesis of natural products is a rigorous test for new synthetic methods and a source of novel therapeutic agents.

The molecular scaffold of this compound is structurally dissimilar to that of the vibralactones. A synthesis of vibralactone (B1257129) or its analogues from this aromatic ester would be a highly complex and non-linear undertaking, and there are no published synthetic routes that establish such a connection.

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. MCRs are valued for their atom economy, simplicity, and ability to rapidly generate libraries of complex molecules.

The potential for this compound to participate in multi-component reactions would depend on the specific reaction conditions and the other reactants involved. For example, its derivatives could potentially be used in reactions like the Ugi or Passerini reactions if appropriate functional groups (e.g., amine, aldehyde, isocyanide) were introduced. Nevertheless, the scientific literature does not currently provide specific examples of this compound being used as a key reactant in multi-component reactions to generate diverse molecular scaffolds.

Integration into Functional Organic Molecules and Polymer Architectures

This compound, a substituted aromatic ester, holds potential as a versatile building block in the design and synthesis of more complex, functional organic molecules and advanced polymer architectures. Its unique substitution pattern, featuring methoxy, methyl, and methyl ester groups on a benzene (B151609) ring, offers multiple sites for chemical modification, enabling its incorporation into a variety of molecular frameworks. Research in this area explores the transformation of these functional groups to graft the benzoate (B1203000) core onto larger molecules or to form the basis of new polymeric materials.

The integration of this compound into larger structures is primarily achieved through reactions that target its ester and aromatic ring functionalities. These modifications can impart desirable properties, such as thermal stability, specific electronic characteristics, or biological activity, to the resulting macromolecules. While direct polymerization of this compound is not a common strategy, its conversion into polymerizable monomers or its use as a precursor for functional additives represents a key area of investigation in materials science.

As a Precursor for Bioactive Molecules and Complex Natural Products

In the realm of advanced organic synthesis, this compound and its isomers serve as crucial intermediates in the multi-step synthesis of complex, biologically active molecules. The specific arrangement of substituents on the aromatic ring is often a key structural motif in natural products and pharmaceuticals. For instance, the related compound, 2-methyl-3-methoxybenzoic acid, is a known intermediate in the synthesis of the insecticide methoxyfenozide. google.com The synthesis of this acid often starts from precursors like this compound, highlighting the importance of this ester in accessing more complex, functional organic molecules.

The synthetic utility of similar benzoate esters is well-documented. For example, various isomers of hydroxy-methoxybenzoic methyl esters have been synthesized and evaluated for their antifeedant activity against the pine weevil, Hylobius abietis. This research underscores the potential for developing new crop-protecting agents based on substituted benzoate scaffolds. The synthesis of these compounds often involves the strategic manipulation of the ester and methoxy groups, demonstrating the chemical versatility of this class of molecules.

Pathways to Polymer Integration

While direct polymerization of this compound is not prevalent, several synthetic routes can be envisioned for its incorporation into polymer architectures. These strategies typically involve the chemical modification of the benzoate to introduce a polymerizable group.

One potential pathway involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-methoxy-3-methylbenzoic acid. This carboxylic acid can then serve as a monomer in condensation polymerizations, reacting with diols or diamines to form polyesters or polyamides, respectively. The resulting polymers would feature the substituted benzoate unit as an integral part of the polymer backbone, potentially influencing the material's thermal and mechanical properties.

Alternatively, the aromatic ring of this compound could be functionalized to introduce a polymerizable moiety, such as a vinyl or acryloyl group. This would transform the compound into a monomer that can participate in chain-growth polymerizations, like free-radical or controlled radical polymerizations. This approach allows for the synthesis of polymers where the benzoate unit is a pendant group attached to the main chain.

Although specific research on the copolymerization of this compound is limited, studies on related substituted acrylates and styrenes provide a blueprint for how such a monomer might behave. For example, the copolymerization of alkoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates with styrene (B11656) has been investigated. chemrxiv.orgchemrxiv.org These studies reveal how the nature and position of the ring substituents can influence the reactivity of the monomer and the properties of the resulting copolymer. chemrxiv.orgchemrxiv.org

Table 1: Potential Polymerization Strategies for this compound Derivatives

| Polymerization Strategy | Monomer | Resulting Polymer Architecture | Potential Properties Influenced by Benzoate Unit |

| Condensation Polymerization | 2-methoxy-3-methylbenzoic acid | Polyester or Polyamide (in backbone) | Thermal stability, crystallinity, mechanical strength |

| Chain-Growth Polymerization | Vinyl- or Acryloyl-functionalized this compound | Vinyl or Acrylic Polymer (pendant group) | Glass transition temperature, refractive index, solubility |

Incorporation into Advanced Materials

The integration of the this compound scaffold into polymers can be a route to novel functional materials. For example, polymers containing aromatic ester units are known for their good thermal stability and mechanical properties. By incorporating the specifically substituted benzoate unit, it may be possible to fine-tune these properties or introduce new functionalities.

Furthermore, the development of dendrimers and hyperbranched polymers offers another avenue for utilizing this compound. Dendrimers are highly branched, well-defined macromolecules with a large number of terminal functional groups. While the synthesis of dendrimers from this specific benzoate has not been detailed, the general principles of dendrimer synthesis could be applied. For instance, a derivative of this compound could be used as a core molecule or as a branching unit to construct these complex three-dimensional architectures. The resulting dendrimers could have applications in areas such as drug delivery, catalysis, and sensing. A study on the synthesis of aromatic polymers using a dendrimer support highlights the potential of such approaches for creating novel materials. nih.gov

Natural Occurrence and Biosynthesis Pathways

Ecological Roles in Plant Volatile Profiles (e.g., Floral Scents)

While specific data on Methyl 2-methoxy-3-methylbenzoate in floral scents is not prominent, the closely related compound, methyl benzoate (B1203000), is a well-documented and significant component of many plant volatile profiles. frontiersin.orgmdpi.com These volatile organic compounds (VOCs) are crucial for plant communication and reproduction.

Methyl benzoate is a key constituent in the floral scent of numerous species, where it plays a vital role in attracting pollinators. frontiersin.orgmdpi.com For instance, it is a major compound in the fragrance of flowers like snapdragons (Antirrhinum majus) and petunias (Petunia hybrida), attracting bees and other insects necessary for pollination. nih.govoup.com The emission of these scents is often a highly regulated process, coinciding with periods of pollinator activity. nih.govfrontiersin.org In snapdragons, the release of methyl benzoate peaks during the day to attract bumblebees. nih.gov

Beyond attracting pollinators, related benzoate compounds can also serve defensive roles. For example, plants may emit methyl benzoate in response to herbivory, which can attract natural predators of the attacking insects. mdpi.com Furthermore, some benzoates exhibit repellent properties. A study investigating repellents against the common bed bug (Cimex lectularius) found that the related compound methyl 2-methoxybenzoate (B1232891), a naturally occurring aroma compound, exhibited strong and long-lasting repellency.

| Compound | Plant Species | Ecological Role | Reference |

|---|---|---|---|

| Methyl Benzoate | Snapdragon (Antirrhinum majus), Petunia (Petunia hybrida) | Attraction of pollinators (e.g., bees) | nih.govoup.com |

| Methyl Benzoate | Ylang-Ylang (Cananga odorata), Jasmine (Jasminum spp.) | Component of floral fragrance | hekserij.nlscentree.co |

| Methyl Benzoate | Rice (Oryza sativa) | Emitted upon herbivore damage, attracting parasitoids | mdpi.com |

| Methyl 2-methoxybenzoate | Paeonia lactiflora | Natural volatile aroma compound; also shows repellent activity against insects | nih.gov |

Enzymatic Mechanisms of Methyl Benzoate Biosynthesis in Plants

The formation of methyl benzoate in plants is a finely tuned enzymatic process. It begins with the phenylpropanoid pathway, which produces benzoic acid from the amino acid L-phenylalanine. frontiersin.orgmdpi.com The final step, the conversion of benzoic acid to methyl benzoate, is of particular interest.

Role of Benzoic Acid/Salicylic (B10762653) Acid Carboxyl Methyltransferases

The critical enzymatic reaction that produces methyl benzoate is the methylation of the carboxyl group of benzoic acid. This reaction is catalyzed by a specific class of enzymes known as S-adenosyl-L-methionine (SAM)-dependent carboxyl methyltransferases. nih.gov Depending on their substrate preference, these enzymes are typically classified as either Benzoic Acid Carboxyl Methyltransferase (BAMT) or Benzoic Acid/Salicylic Acid Carboxyl Methyltransferase (BSMT). frontiersin.orgnih.gov These enzymes belong to the broader SABATH family of methyltransferases. frontiersin.orgapsnet.org

The reaction proceeds as follows: Benzoic Acid + S-adenosyl-L-methionine (SAM) → Methyl Benzoate + S-adenosyl-L-homocysteine (SAH)

BSMTs exhibit activity with both benzoic acid and salicylic acid, leading to the formation of methyl benzoate and methyl salicylate (B1505791), respectively. frontiersin.orgresearchgate.net In many plants, multiple BSMT or BAMT enzymes exist, each with different kinetic properties and expression patterns, allowing for precise control over the production of these volatile compounds. For example, in Hedychium coronarium, two BSMT enzymes, HcBSMT1 and HcBSMT2, were identified. researchgate.net Kinetic analysis showed that HcBSMT2 has a significantly higher affinity (a lower Km value) for benzoic acid than HcBSMT1, indicating it plays the dominant role in the formation of floral methyl benzoate in that species. researchgate.net

| Enzyme | Plant Species | Substrate(s) | Product(s) | Reference |

|---|---|---|---|---|

| BAMT | Snapdragon (Antirrhinum majus) | Benzoic Acid | Methyl Benzoate | nih.govnih.gov |

| HcBSMT1 / HcBSMT2 | Hedychium coronarium | Benzoic Acid, Salicylic Acid | Methyl Benzoate, Methyl Salicylate | frontiersin.orgresearchgate.net |

| AtBSMT1 | Arabidopsis thaliana | Benzoic Acid, Salicylic Acid | Methyl Benzoate, Methyl Salicylate | apsnet.orgnih.gov |

| LiBSMT | Lily (Lilium 'Yelloween') | Benzoic Acid, Salicylic Acid | Methyl Benzoate, Methyl Salicylate | |

| LoAAT1 | Lily (Lilium oriental hybrid 'Siberia') | Benzoic Acid, Ethanol | Methyl Benzoate, Ethyl Benzoate | frontiersin.org |

Coordinated Gene Expression in Biosynthetic Pathways

The production and emission of floral scents like methyl benzoate are not constant. Instead, they are highly regulated events, controlled at the genetic level through the coordinated expression of the entire biosynthetic pathway. frontiersin.org Research has shown that the expression of genes encoding BAMT and BSMT enzymes is often tissue-specific, developmentally regulated, and can follow a rhythmic pattern. frontiersin.orgnih.gov

In snapdragon flowers, BAMT gene expression is highest in the petal lobes, the primary site of scent emission, and its levels change throughout the flower's life, correlating directly with the amount of methyl benzoate released. nih.govnih.gov Similarly, in Hedychium coronarium, the genes for seven different enzymes involved in the methyl benzoate pathway, including HcBSMT1 and HcBSMT2, show flower-specific and developmentally regulated expression. frontiersin.orgresearchgate.net The massive emission of methyl benzoate in this species is attributed to the coordinated and high-level expression of all these necessary genes. frontiersin.orgresearchgate.net This genetic coordination ensures that the volatile compound is produced in the right place, at the right time, and in the right amount to perform its ecological function.

Identification in Natural Defensive Secretions (e.g., Millipedes secreting related quinones)

While benzoates are known for their role in pleasant floral scents, structurally related compounds are also employed for a much different purpose: chemical defense. There is no direct evidence of this compound in defensive secretions, but a closely related oxidized compound, 2-Methoxy-3-methyl-1,4-benzoquinone , is a key component in the defensive secretions of various millipede species. nih.govnih.govmdpi.com

When disturbed, these arthropods release a noxious mixture of chemicals to deter predators. In several European and Cuban millipede species, including Pachyiulus hungaricus, Cylindroiulus boleti, and species of the genus Rhinocricus, 2-Methoxy-3-methyl-1,4-benzoquinone is one of the dominant compounds in their defensive fluid, alongside other quinones. nih.govnih.govmdpi.com These quinones are highly reactive and irritant compounds, proving effective against potential threats like birds, spiders, and ants. The secretion from Pachyiulus hungaricus has also demonstrated significant in-vitro antibacterial and antifungal properties, suggesting a dual role in defending against both predators and microbial pathogens. nih.gov

| Compound | Organism | Reference |

|---|---|---|

| 2-Methoxy-3-methyl-1,4-benzoquinone | Pachyiulus hungaricus, Cylindroiulus boleti, Leptoiulus trilineatus, Megaphyllum bosniense, Rhinocricus spp. | nih.govnih.govmdpi.com |

| 2-Methyl-1,4-benzoquinone (Toluquinone) | Pachyiulus hungaricus, Cylindroiulus boleti, Leptoiulus trilineatus | nih.govnih.gov |

| 2,3-Dimethoxy-5-methyl-1,4-benzoquinone | Rhinocricus spp. | mdpi.com |

Origin and Production of Related Natural Metabolites (e.g., Benzophenones)

Benzophenones are another class of natural metabolites structurally related to benzoic acid derivatives. nih.gov They are found in various plant families, such as Clusiaceae and Hypericaceae, and are precursors to a wide range of biologically active compounds, including xanthones. researchgate.netfrontiersin.org

The biosynthesis of the core benzophenone (B1666685) structure is catalyzed by the enzyme Benzophenone Synthase (BPS) , a type III polyketide synthase (PKS). frontiersin.orgnih.gov Unlike the pathway for methyl benzoate, which starts with benzoic acid, the BPS enzyme utilizes an activated form, benzoyl-CoA , as its starter substrate. nih.govresearchgate.net BPS catalyzes the sequential condensation of benzoyl-CoA with three molecules of malonyl-CoA. nih.govnih.gov This is followed by an intramolecular cyclization and aromatization reaction to produce the characteristic C6-C1-C6 skeleton of benzophenones, typically 2,4,6-trihydroxybenzophenone. nih.govresearchgate.net

This initial benzophenone structure serves as a crucial branch point. It can be further modified by other enzymes through processes like hydroxylation and prenylation (the addition of isoprene (B109036) units) to create a vast diversity of complex natural products, including the medicinally important polyprenylated benzophenones found in plants like mangosteen (Garcinia mangostana). researchgate.netnih.gov

Structure Activity Relationship Sar Studies and Derivative Design

Impact of Substituent Position and Electronic Effects on Biological Activity

The biological efficacy of benzoic acid derivatives is highly dependent on the nature and position of substituents on the aromatic ring. nih.gov In the case of Methyl 2-methoxy-3-methylbenzoate, the ortho-methoxy and meta-methyl groups, in relation to the ester functionality, create a specific electronic and steric profile.

The methoxy (B1213986) group at the C2 position is an electron-donating group through resonance and can also participate in hydrogen bonding, which may be crucial for receptor binding. The methyl group at the C3 position, while also weakly electron-donating, primarily adds steric bulk, influencing the molecule's conformation and how it fits into a binding pocket. Studies on related compounds have shown that the relative positions of such groups are critical. For instance, in antifeedant assays against the pine weevil, Hylobius abietis, the antifeedant activity of methyl hydroxy-methoxybenzoates varied considerably with the substitution pattern. nih.gov This highlights the importance of the specific arrangement of functional groups for biological activity.

Computational Approaches to SAR Analysis (e.g., Molecular Docking)

In the absence of extensive empirical data, computational methods such as molecular docking serve as powerful tools to predict and rationalize the biological activity of compounds like this compound. Molecular docking simulates the interaction between a small molecule (ligand) and a macromolecular target, such as a receptor or enzyme, predicting the preferred binding orientation and affinity.

For instance, given the known insecticidal or antifeedant properties of related benzoic acid derivatives, one could hypothesize a target receptor in an insect species. nih.govgoogle.com A computational model of this receptor could be used to dock this compound and its virtual analogues. The results of such simulations, typically expressed as a binding energy or score, can help to:

Identify key interactions: Pinpoint which amino acid residues in the target's binding site interact with the methoxy, methyl, and ester groups of the ligand.

Explain SAR trends: Rationalize why certain substituent patterns lead to higher or lower activity.

Guide analogue design: Suggest modifications to the ligand structure that could enhance binding affinity.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed. nih.gov These are mathematical models that correlate the chemical structures of a series of compounds with their biological activity. nih.gov By analyzing a dataset of related benzoic acid derivatives, a QSAR model could predict the activity of novel, unsynthesized analogues of this compound based on descriptors such as lipophilicity, electronic parameters, and steric properties.

Rational Design and Synthesis of Novel this compound Analogues

The insights gained from SAR and computational studies form the basis for the rational design of novel analogues with potentially improved biological activity. The synthesis of such compounds typically begins with the parent acid, 2-methoxy-3-methylbenzoic acid, or its precursors. google.comchemicalbook.com

The general synthetic strategy involves the esterification of 2-methoxy-3-methylbenzoic acid with various alcohols to produce a range of esters. To explore the impact of the substituents on the benzene (B151609) ring, one could synthesize derivatives with:

Altered methoxy group: Replacing the methoxy group with other alkoxy groups (e.g., ethoxy, propoxy) to probe the effect of steric bulk.

Modified methyl group: Substituting the methyl group with other alkyl groups or electron-withdrawing groups to evaluate the influence of electronics and size.

Variations in substitution pattern: Synthesizing isomers with the methoxy and methyl groups at different positions on the benzene ring to confirm the optimal arrangement for activity.

The following table illustrates a hypothetical set of analogues designed to probe the structure-activity relationships:

| Compound Name | R1 (at C2) | R2 (at C3) | R3 (Ester) | Rationale for Design |

| Methyl 2-ethoxy-3-methylbenzoate | -OCH2CH3 | -CH3 | -CH3 | Evaluate the effect of a larger alkoxy group. |

| Methyl 2-methoxy-3-ethylbenzoate | -OCH3 | -CH2CH3 | -CH3 | Assess the impact of a larger alkyl group at C3. |

| Ethyl 2-methoxy-3-methylbenzoate | -OCH3 | -CH3 | -CH2CH3 | Probe the influence of the ester group size. |

| Methyl 2-hydroxy-3-methylbenzoate | -OH | -CH3 | -CH3 | Investigate the role of hydrogen bonding potential. |

| Methyl 2-methoxy-5-methylbenzoate | -OCH3 | -H | -CH3 (at C5) | Isomeric control to confirm the importance of the 2,3-substitution pattern. |

Modulation of Lipophilicity and Bioavailability through Targeted Structural Modifications

For this compound, its lipophilicity is determined by the balance between the polar ester and methoxy groups and the nonpolar methyl and benzene ring components. Targeted structural modifications can be employed to modulate this property.

Increasing Lipophilicity: Introducing larger, nonpolar groups can increase lipophilicity. For example, replacing the methyl ester with a larger alkyl ester (e.g., ethyl, propyl) or adding further alkyl substituents to the benzene ring would likely increase the LogP value. This could enhance membrane permeability but might also lead to increased metabolic breakdown or reduced aqueous solubility.

Decreasing Lipophilicity: Introducing more polar functional groups, such as a hydroxyl group in place of the methoxy group, would decrease lipophilicity. This could improve aqueous solubility but may hinder passage across biological membranes.

The interplay between lipophilicity and bioavailability is complex. While a certain degree of lipophilicity is required for a compound to cross cell membranes, excessive lipophilicity can lead to poor absorption due to low aqueous solubility or sequestration in fatty tissues. Therefore, optimizing the lipophilicity of this compound analogues is a key challenge in designing derivatives with improved in vivo efficacy.

The following table provides hypothetical LogP values for some analogues to illustrate the effect of structural modifications on lipophilicity.

| Compound Name | Structural Modification | Expected Change in Lipophilicity (LogP) |

| This compound | - | Baseline |

| Ethyl 2-methoxy-3-methylbenzoate | Ester chain elongation | Increase |

| Methyl 2-ethoxy-3-methylbenzoate | Alkoxy chain elongation | Increase |

| Methyl 2-hydroxy-3-methylbenzoate | Methoxy to hydroxyl | Decrease |

| 2-methoxy-3-methylbenzoic acid | Ester to carboxylic acid | Decrease |

Future Perspectives and Emerging Research Directions

Development of Sustainable and Green Synthetic Methodologies

The future of chemical manufacturing is intrinsically linked to the adoption of green and sustainable practices. For Methyl 2-methoxy-3-methylbenzoate, this involves moving away from traditional synthetic routes that may rely on harsh reagents and generate significant waste, towards more environmentally benign processes.